molecular formula C10H8BrNO B2842846 8-Bromo-5-methoxyisoquinoline CAS No. 521313-45-1

8-Bromo-5-methoxyisoquinoline

Cat. No. B2842846
CAS RN: 521313-45-1
M. Wt: 238.084
InChI Key: XHGUNYMDWPMTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-5-methoxyisoquinoline is a heterocyclic compound and a derivative of isoquinoline . It has a molecular weight of 238.08 .

Scientific Research Applications

Synthesis and Antitumor Activity

Methoxy-indolo[2,1‐a]isoquinolines, including derivatives similar to 8-Bromo-5-methoxyisoquinoline, have been synthesized and tested for cytostatic activity in vitro. Notably, certain derivatives exhibited significant inhibition of cell proliferation in leukemia and mammary tumor cells, highlighting their potential in antitumor research (Ambros, Angerer, & Wiegrebe, 1988).

Cytotoxic Activity Against Cancer Cells

Aminoisoquinoline-5,8-quinones bearing α-amino acids moieties, synthesized from compounds structurally related to 8-Bromo-5-methoxyisoquinoline, were evaluated for cytotoxic activity against cancer cell lines. The study revealed that the location and structure of the amino acid fragment in these compounds significantly affect their cytotoxic effects, with some compounds exhibiting moderate to high activity (Valderrama et al., 2016).

Synthesis and Evaluation of Aminoquinones for Antitumor Activity

Similar to 8-Bromo-5-methoxyisoquinoline, the synthesis of various isoquinolinequinones and their substitution products with amino and alkylamino groups was explored. These compounds displayed moderate to high potency against human tumor cell lines, including gastric adenocarcinoma and bladder carcinoma, suggesting their potential as antitumor agents (Delgado et al., 2012).

Antiparasitic Activities

Compounds from the 8-aminoquinoline class, to which 8-Bromo-5-methoxyisoquinoline is structurally related, have been evaluated for their antiparasitic activity. Studies demonstrate efficacy against various parasites, such as malaria, pneumocystis pneumonia, and Leishmania, while also highlighting reduced hematotoxicity in certain enantiomers (Nanayakkara et al., 2008).

Phototoxicity Reduction in Fluoroquinolone Agents

Research on fluoroquinolones with methoxy groups at the 8 position, similar to 8-Bromo-5-methoxyisoquinoline, has shown that these modifications can significantly reduce phototoxicity. This is particularly relevant in the development of safer antibacterial agents, as demonstrated in studies with mice (Marutani et al., 1993).

Safety And Hazards

The safety data sheet of 5-Bromo-8-methoxyisoquinoline suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

8-bromo-5-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-3-2-9(11)8-6-12-5-4-7(8)10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGUNYMDWPMTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CN=CC2=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-5-methoxyisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.